Cas no 2124-55-2 (1H-indole-4-carboxylic acid)
1H-indole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Indole-4-carboxylic acid
- 1H-INDOLE-4-CARBOXYLIC ACID
- 1H-4-INDOLECARBOXYLIC ACID
- 4-INDOLECARBOXYLIC ACID
- 4-CARBOXYINDOLE
- RARECHEM AL BE 1201
- Indole-4-Carbocylic acid
- 4-INDOLE CARBOXYLIC ACIDINDOLE-4-CARBOXYLIC ACID
- Indole-7-carboxylic acid
- 1H-indole-4-carboxylic acid(SALTDATA: FREE)
- Indol-4-carbonsaeure
- indol-4-carboxylic acid
- Indole-4-Carboxylicacid
- 1H-Indole-4-carboxylic?acid
- ROGHUJUFCRFUSO-UHFFFAOYSA-N
- PubChem1693
- 4-indole-carboxylic acid
- indol-4-yl carboxylic acid
- KSC203K4H
- Jsp004335
- 1H-Indole-4-carboxylic acid #
- CHEMBL2018157
- EN300-41008
- NCGC00324814-01
- AKOS000265423
- AB01320195-02
- AC-3145
- DTXSID60344230
- I-2330
- SCHEMBL3062859
- PB10018
- SY004026
- FT-0602312
- FS-2355
- 2124-55-2
- Indole-4-carboxylic acid, 98%
- AM20061231
- Z380134860
- I0722
- CS-W001502
- MFCD00009739
- SCHEMBL40257
- DB-015901
- ALBB-006377
- STK503878
- DTXCID70295305
- 1H-4-Indolecarboxylic acid;4-Carboxyindole
- 621-279-0
- FI56785
- 1H-indole-4-carboxylic acid
-
- MDL: MFCD00009739
- Inchi: 1S/C9H7NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,(H,11,12)
- InChI Key: ROGHUJUFCRFUSO-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC2=C1C=CN2)=O
Computed Properties
- Exact Mass: 161.04800
- Monoisotopic Mass: 161.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.3
- Topological Polar Surface Area: 53.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.408
- Melting Point: 210.0 to 214.0 deg-C
- Boiling Point: 419.6℃ at 760 mmHg
- Flash Point: 207.6℃
- PSA: 53.09000
- LogP: 1.86610
- Solubility: Not determined
- pka: 3.90±0.10(Predicted)
1H-indole-4-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
1H-indole-4-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-indole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I124846-250mg |
1H-indole-4-carboxylic acid |
2124-55-2 | ≥98.0% | 250mg |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I124846-5g |
1H-indole-4-carboxylic acid |
2124-55-2 | ≥98.0% | 5g |
¥190.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I124846-1g |
1H-indole-4-carboxylic acid |
2124-55-2 | ≥98.0% | 1g |
¥40.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I124846-25g |
1H-indole-4-carboxylic acid |
2124-55-2 | ≥98.0% | 25g |
¥675.90 | 2023-09-02 | |
| Alichem | A199000428-25g |
Indole-4-carboxylic acid |
2124-55-2 | 97% | 25g |
$173.31 | 2023-09-02 | |
| Fluorochem | 045079-1g |
Indole-4-carboxylic acid |
2124-55-2 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 045079-5g |
Indole-4-carboxylic acid |
2124-55-2 | 98% | 5g |
£28.00 | 2022-03-01 | |
| Fluorochem | 045079-10g |
Indole-4-carboxylic acid |
2124-55-2 | 98% | 10g |
£52.00 | 2022-03-01 | |
| Fluorochem | 045079-25g |
Indole-4-carboxylic acid |
2124-55-2 | 98% | 25g |
£101.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024555-1g |
1H-indole-4-carboxylic acid |
2124-55-2 | 98% | 1g |
¥27 | 2024-05-25 |
1H-indole-4-carboxylic acid Suppliers
1H-indole-4-carboxylic acid Related Literature
-
Jacob M. Sawyer,Kellan T. Passow,Daniel A. Harki RSC Adv. 2023 13 16369
-
Zhenkai Lei,Fei Xue,Bin Wang,Shijie Wang,Yonghong Zhang,Yu Xia,Weiwei Jin,Chenjiang Liu Green Chem. 2023 25 348
-
3. 1,3,4,5-Tetrahydrobenz[cd]indoles and related compounds. Part I. A new synthesis of 3,4-dihydrobenz[cd]indol-5(1H)-one (Uhle's ketone)R. E. Bowman,T. G. Goodburn,A. A. Reynolds J. Chem. Soc. Perkin Trans. 1 1972 1121
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Additional information on 1H-indole-4-carboxylic acid
Comprehensive Guide to 1H-Indole-4-carboxylic acid (CAS No. 2124-55-2): Properties, Applications, and Research Insights
1H-Indole-4-carboxylic acid (CAS 2124-55-2) is a heterocyclic organic compound featuring an indole backbone substituted with a carboxylic acid group at the 4-position. This versatile molecule has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique structural properties. The indole core is a privileged scaffold in drug discovery, and the addition of the carboxylic acid moiety enhances its reactivity, making it a valuable intermediate for derivatization.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in 1H-Indole-4-carboxylic acid. Researchers frequently search for "indole derivatives in medicinal chemistry" or "CAS 2124-55-2 synthesis methods," reflecting its relevance in modern organic synthesis. The compound’s ability to participate in hydrogen bonding and metal coordination further expands its utility in designing bioactive molecules and functional materials.
From a synthetic perspective, 1H-Indole-4-carboxylic acid can be prepared via cyclization reactions or functional group interconversion of pre-existing indole derivatives. Its carboxylic acid group allows for easy conversion to esters, amides, or other derivatives, which are pivotal in optimizing drug-like properties. This adaptability aligns with the growing demand for "customizable building blocks" in combinatorial chemistry and high-throughput screening.
In pharmaceutical applications, 1H-Indole-4-carboxylic acid serves as a precursor for kinase inhibitors and GPCR modulators, addressing therapeutic areas such as oncology and neurology. Its structural similarity to endogenous tryptophan metabolites also makes it a candidate for probing enzyme mechanisms or designing metabolic pathway interventions. These applications resonate with trending searches like "indole-based drugs 2024" and "small molecule therapeutics."
Environmental and regulatory considerations are increasingly shaping the use of 1H-Indole-4-carboxylic acid. With the rise of "sustainable chemistry" queries, researchers explore solvent-free synthesis or biocatalytic routes to produce this compound. Its biodegradability and low ecotoxicity profile further support its adoption in eco-friendly formulations, a key focus in industrial R&D.
Analytical characterization of CAS 2124-55-2 typically involves techniques like HPLC, NMR, and mass spectrometry, ensuring purity and structural integrity. Quality control protocols are critical, as evidenced by frequent searches for "indole carboxylic acid purity standards." Advanced computational tools, including molecular docking and QSAR modeling, further leverage its molecular features for virtual screening.
In material science, 1H-Indole-4-carboxylic acid contributes to the development of organic semiconductors and coordination polymers. Its conjugated π-system and ability to form supramolecular assemblies align with innovations in "flexible electronics" and "energy storage materials," topics dominating academic and industrial forums.
Future prospects for 1H-Indole-4-carboxylic acid include its integration into AI-augmented drug design pipelines and catalysis research. As the scientific community prioritizes "fragment-based drug discovery" and "multi-component reactions," this compound’s role is poised to expand, solidifying its status as a cornerstone in modern organic and medicinal chemistry.
2124-55-2 (1H-indole-4-carboxylic acid) Related Products
- 486-74-8(Quinoline-4-carboxylic acid)
- 1670-82-2(1H-Indole-6-carboxylic acid)
- 332927-03-4(9-Acridinecarboxylic Acid Hydrate)
- 138024-65-4(Acridinecarboxylic acid)
- 34623-43-3(Benz[c]acridine-7-carboxylicacid)
- 7250-53-5(Quinoline-5-carboxylic acid)
- 2637-32-3(Benzo[g]quinoline-4-carboxylicacid)
- 261352-47-0(1H-Indole-6-carboxylicacid, radical ion(1+) (9CI))
- 201286-69-3(3-Methyl-1H-indole-6-carboxylic acid)
- 146340-18-3(9-Acridinecarboxylicacid, hydrate (1:2))